molecular formula C18H12O6 B153668 2,3,6,7,10,11-Hexahydroxytriphenylene CAS No. 4877-80-9

2,3,6,7,10,11-Hexahydroxytriphenylene

Cat. No.: B153668
CAS No.: 4877-80-9
M. Wt: 324.3 g/mol
InChI Key: QMLILIIMKSKLES-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexahydroxytriphenylene is an organic compound with the molecular formula C18H12O6. It is characterized by its hexahydroxy substitution on the triphenylene core, which imparts unique chemical and physical properties. This compound is notable for its applications in the synthesis of metal-organic frameworks (MOFs) and its role in various scientific research fields .

Synthetic Routes and Reaction Conditions:

    Electroorganic Synthesis: One efficient method involves the anodic treatment of catechol ketals followed by acidic hydrolysis. This process is conducted in propylene carbonate, avoiding the use of toxic and expensive acetonitrile.

    Ultrasound-Assisted Synthesis: Another method uses ultrasound to react catechol with ferric chloride (III) hexahydrate.

Industrial Production Methods: The industrial production of this compound typically involves the oxidative trimerization of catechol derivatives using metal salts in high oxidation states, such as molybdenum pentachloride. Electrochemical methods are also employed to avoid the formation of metal waste and to achieve higher yields .

Types of Reactions:

    Oxidation: The compound undergoes oxidative trimerization, which is a key step in its synthesis.

    Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

2,3,6,7,10,11-Hexahydroxytriphenylene plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. These frameworks are formed through the coordination of metal ions with organic ligands, such as this compound. The hydroxyl groups on the compound facilitate strong interactions with metal ions, leading to the formation of stable and porous structures . Additionally, this compound has been shown to interact with various enzymes and proteins, potentially influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes have been studied in various cell lines. It has been observed to exhibit cytotoxic effects on human cancer cell lines, including glioma and lung cancer cells . The compound induces cell death through mechanisms such as DNA fragmentation and apoptosis, as evidenced by increased percentages of annexin V-PI-positive cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of stable tris-semiquinone monoradicals, which are generated through oxidation . These radicals can interact with biomolecules, leading to changes in their structure and function. Additionally, the hydroxyl groups on this compound enable it to form hydrogen bonds with enzymes and proteins, potentially inhibiting or activating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with its tris-semiquinone monoradicals remaining stable for months . Prolonged exposure to environmental factors such as light and air may lead to degradation. Long-term studies have shown that this compound can have sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce toxic effects, including oxidative stress and damage to cellular components Threshold effects have been observed, where a certain dosage is required to achieve significant cytotoxicity in cancer cells

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in metal-organic frameworks. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of these frameworks . Additionally, its hydroxyl groups may undergo metabolic modifications, such as glucuronidation and sulfation, which can influence its bioavailability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and stability, which determine its ability to penetrate cellular membranes and accumulate in target tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or nucleus, where it can influence cellular processes . Its hydroxyl groups enable it to form hydrogen bonds with various biomolecules, affecting its activity and function within different subcellular compartments .

Comparison with Similar Compounds

Uniqueness: 2,3,6,7,10,11-Hexahydroxytriphenylene is unique due to its high stability and ability to form MOFs with exceptional porosity and surface area. Its hexahydroxy substitution pattern provides multiple coordination sites, making it highly versatile for various applications in materials science and chemistry .

Properties

IUPAC Name

triphenylene-2,3,6,7,10,11-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLILIIMKSKLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454818
Record name 2,3,6,7,10,11-Hexahydroxytriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4877-80-9
Record name 2,3,6,7,10,11-Hexahydroxytriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7,10,11-HEXAHYDROXYTRIPHENYLENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A portion (1.702 grams, 0.025 methoxy equivalent) of 2,3,6,7,10,11-hexamethoxytriphenylene from A above and benzene (250 milliliters) were added to a glass three necked round bottom reactor and stirred under a nitrogen atmosphere as a slurry. Boron tribromide (10.792 grams, 0.0431 mole) was added to the slurry, then heating commences until a reflux temperature of 82° C. was achieved. After 160 minutes at the 82° C. reflux, the nitrogen blanket was removed from the reactor and a distillation head was added. A vacuum was introduced to effect distillation of the benzene solvent plus any unreacted boron tribromide from the reactor. The resultant dry powder remaining in the reactor was combined with deionized water (400 milliliters), then stirred under a nitrogen atmosphere with heating to 100° C. The resultant slurry was cooled to 80° C., then filtered. The precipitate was recovered and was washed with deionized water (50 milliliters) followed by filtration. The recovered precipitate was dried in a vacuum oven at 25° C. and 1 mm Hg to a constant weight of 1.35 grams of pale gray colored product. High pressure liquid chromatographic analysis reveals a single peak for the 2,3,6,7,10,11-hexahydroxytriphenylene product at 95 area percent (detector at 254 nm), with a single minor coproduct peak present. Differential scanning calorimetry of a portion (9.1 or 12.8 milligrams) of the product using a heating rate of 10° C. per minute, and a range from 30° to 500° C. under a stream of nitrogen flowing at a rate of 35 cubic centimeters per minute reveals a sharp melting point endotherm with a minimum at 398.1° C. and an enthalpy of 27.0 joules per gram. A sharp exothermic rise above the baseline comprises the endpoint of this endotherm and was immediately followed by a sharp endothermic descent below the baseline, then a sharp exotherm with a maximum at 423.4° C. and an enthalpy of 99.0 joules per gram (data averaged from two analysis). Infrared spectrophotometric analysis of a potassium bromide pellet of the product reveals the disappearance of the C--H stretch vibration for the methoxy group at 2831 cm-1, the aromatic ring C--O vibration for the ether linkage at 1264 cm-1 and the aliphatic portion of the C--O vibration for the ether linkage at 1045 cm-1, concurrent with the presence of the O--H stretch vibration for the phenolic hydroxyl group at 3422 (3296 slight shoulder) cm-1, the C--H stretch vibrations for the aromatic ring C=C groups at 1629 (1603 shoulder), 1536 and 1443 cm-1, aromatic ring C--O stretch vibrations at 1277, 1224 and 1178 cm-1, O--H deformation at 1370 cm-1 and the C--H out-of-plane vibration for the aromatic rings at 859 and 793 cm-1.
Quantity
1.702 g
Type
reactant
Reaction Step One
[Compound]
Name
glass three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.792 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Catechol (22.0 g, 0.2 moles) and divanadium pentoxide (vanadium (V) oxide) (36.4 g, 0.2 moles) were added into water (110 mL), and 98% sulfuric acid (440 g, 4.4 moles) was added dropwise to the solution while temperature of the solution was maintained at 30° C. or lower, to adjust the concentration in percent by weight of sulfuric acid in the reaction system at 80%. The solution was reacted at 30° C. for 6 hours with stirring. After completion of the reaction, water (500 mL) was added dropwise to the reaction solution while temperature of the solution was maintained at 30° C. or lower, and the reaction solution was stirred at the same temperature for another 30 minutes. The resultant precipitate was collected by filtration, and the obtained crude crystal was washed with water. The crude crystal was further dispersed in water (1 L), and the dispersion liquid was stirred for 30 minutes, and then filtered to collect crystal. After the collected crystal was dispersed in acetone (400 mL), the dispersion liquid was stirred for 30 minutes. After that, the dispersion liquid was filtered to filter off insoluble matter, and the filtrate was concentrated under reduced pressure to distill off an excess amount of acetone. Subsequently, water (160 mL) was poured into the concentrated filtrate (solution of about 160 mL). This solution was slowly heated up from 56° C. under normal pressure to concentrate the solution. Crystal precipitated when temperature of the concentrated solution became 70 to 80° C. Concentration was further continued, and stopped when temperature of the concentrated solution became 90° C. The crystal thus precipitated was collected by filtration, and then dried, to give 2,3,6,7,10,11-hexahydroxytriphenylene (7.27 g, theoretical yield from catechol: 33.6%) in black powder form. Also, the obtained compound in black powder form was identified to be 2,3,6,7,10,11-hexahydroxytriphenylene by measuring 1H-NMR in the same way as in Example 1.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
catalyst
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Catechol (22.0 g, 0.2 moles) and diiron trioxide (ferric oxide) (31.9 g, 0.2 moles) were added into water (110 mL), and 98% sulfuric acid (440 g, 4.4 moles) was added dropwise to the solution while temperature of the solution was maintained at 30° C. or lower, to adjust the concentration in percent by weight of sulfuric acid in the reaction system at 80%. The solution was reacted at 30° C. for 6 hours with stirring. After completion of the reaction, water (500 mL) was added dropwise to the reaction solution, and the reaction solution was stirred for another 30 minutes. The resultant precipitate was collected by filtration, and the obtained crude crystal was washed with water and dried to give crude crystal (19.2 g). After a part of the crude crystal (5.0 g among 19.2 g) was dispersed in a mixed solvent of water (50 mL) and acetonitrile (200 mL), the dispersion liquid was heated up and stirred for 1 hour. After that, this dispersion liquid was filtered in hot state to filter off insoluble matter, the filtrate was then concentrated under reduced pressure, and the precipitated crystal was collected by filtration, and then dried, to give 2,3,6,7,10,11-hexahydroxytriphenylene (2.56 g, theoretical yield from catechol: 45.5%) in black powder form. 1H-NMR data of the obtained 2,3,6,7,10,11-hexahydroxytriphenylene measured were in accordance with those of 2,3,6,7,10,11-hexahydroxytriphenylene described in the reference. Also, the measurement results of 1H-NMR are shown below. In addition, content of iron ion in the obtained crystal was measured by inductively-coupled plasma optical emission spectroscopy (ICP-OES), and was found that content of iron ion (reduced quantity from metal iron) in the obtained 2,3,6,7,10,11-hexahydroxytriphenylene (2.56 g) was 0.087 mg (0.034 mg/g). Also, the measurement of iron ion content by inductively-coupled plasma optical emission spectroscopy was carried out using inductively-coupled plasma optical emission spectrometer SPS 3100 (manufactured by SII Nanotechnology Inc.) as follows. Several samples containing appropriate amount of metal iron dissolved in n-methyl-2-pyrrolidone were measured and a calibration curve was obtained based on the measurement results, in advance. Content of iron ion in 2,3,6,7,10,11-hexahydroxytriphenylene was obtained from the calibration curve.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Name
diiron trioxide
Quantity
31.9 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,6,7,10,11-Hexahydroxytriphenylene?

A1: this compound, often abbreviated as HHTP, has the molecular formula C18H12O6 and a molecular weight of 312.27 g/mol. []

Q2: What spectroscopic techniques are used to characterize HHTP?

A2: HHTP and its derivatives are commonly characterized using techniques like X-ray diffraction (XRD) [, , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, ], nuclear magnetic resonance (NMR) [], and UV/VIS/NIR spectroelectrochemistry []. [, , , , , , , , , , ]

Q3: What solvents are commonly used for processing HHTP?

A3: HHTP displays limited solubility, requiring careful solvent selection. Propylene carbonate (PC) is favored for electrochemical synthesis due to its environmental benefits and HHTP's low solubility, which facilitates precipitation and prevents over-oxidation during synthesis. [, ]

Q4: How does water affect HHTP's structure and properties?

A4: HHTP readily forms solvates with water, impacting its structure and properties. For instance, the tetrahydrate form exhibits a distinct 2D network structure compared to the monohydrate form. These structural differences influence their use in supramolecular chemistry and covalent organic frameworks (COFs). [, ]

Q5: What is known about the thermal stability of HHTP and its derivatives?

A5: HHTP demonstrates remarkable thermal stability. Studies indicate that its structure remains intact up to approximately 750 K, a temperature coinciding with its degradation point as determined by thermal gravimetric analysis (TGA). This stability makes HHTP suitable for applications requiring high temperatures. []

Q6: What are the primary applications of HHTP in catalysis?

A6: HHTP serves as a building block for synthesizing conductive metal-organic frameworks (c-MOFs), particularly with copper and nickel. These c-MOFs are explored for their catalytic activity in electrocatalytic glucose oxidation [], CO2 reduction to formate [], and electrochemical sensing of hydrogen peroxide [, ].

Q7: How does the presence of unsaturated coordination sites in HHTP-based materials affect their catalytic properties?

A7: Unsaturated coordination sites, particularly in bismuth-enriched HHTP frameworks (Bi-HHTP), significantly enhance catalytic activity in electrochemical CO2-to-formate conversion. These sites serve as active centers, promoting the formation of key intermediates like *COOH species, as confirmed by in situ ATR-FTIR and DFT calculations. []

Q8: How is Density Functional Theory (DFT) employed in understanding HHTP and its derivatives?

A8: DFT calculations are crucial for elucidating various aspects of HHTP-based systems. These include:

  • Pore size determination: Predicting pore sizes in HHTP-based covalent organic frameworks (COFs) [].
  • Interlayer stacking: Understanding the interlayer spacing and horizontal offset in 2D COFs formed by HHTP [].
  • Catalytic mechanism: Unveiling the reaction pathway and identifying rate-determining steps in electrochemical CO2 reduction by Bi-HHTP [].
  • Electronic properties: Investigating the impact of structural modifications on the electronic structure and charge transport properties of HHTP-based MOFs [, ].

Q9: Are there any Quantitative Structure-Activity Relationship (QSAR) models developed for HHTP derivatives?

A9: The provided research papers do not explicitly mention the development of QSAR models for HHTP derivatives.

Q10: How does the choice of metal ion influence the stability of HHTP-based MOFs in aqueous solutions?

A10: Molecular dynamics simulations reveal that the choice of metal ions in HHTP-based MOFs significantly impacts their stability in aqueous environments. For instance, Cu3(HTTP)2, where HTTP is the sulfur analogue of HHTP, demonstrates enhanced stability due to stronger van der Waals interactions, preventing water molecules from penetrating the interlayer space. []

Q11: What analytical methods are employed for studying the electrochemical properties of HHTP-based materials?

A11: Various electrochemical techniques are used to characterize HHTP-based materials. These include:

  • Cyclic Voltammetry: Assessing the electrochemical behavior, determining oxidation potentials, and understanding over-oxidation tendencies [, ].
  • Electrochemical Quartz Crystal Microbalance: Investigating ion electrosorption mechanisms during charging and discharging in supercapacitor applications [].

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